molecular formula C12H15ClN2O B13698632 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B13698632
M. Wt: 238.71 g/mol
InChI Key: CHXOQTKYXCZROZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a versatile chemical scaffold designed for hit discovery and lead optimization in medicinal chemistry. This compound features a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core, a structure highlighted in recent research for its application in developing novel anti-glioblastoma therapeutics . The core structure is relatively planar and is known to present favorable hinge-binding substructures, making it a candidate for targeting kinase domains in proteins such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . The chloro substituent at the 2-position offers a reactive handle for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships. The tetrahydropyran-4-yl group at the 4-position contributes valuable stereoelectronic properties and can enhance metabolic stability, a critical consideration in the design of bioactive molecules . Compounds within this structural class are also being investigated for their potential as ferroportin inhibitors, indicating broader therapeutic relevance . This building block is intended for the synthesis of novel molecular entities to probe biological pathways and is strictly for research purposes in laboratory settings.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

2-chloro-4-(oxan-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C12H15ClN2O/c13-12-14-10-3-1-2-9(10)11(15-12)8-4-6-16-7-5-8/h8H,1-7H2

InChI Key

CHXOQTKYXCZROZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2C3CCOCC3)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Gewald Chemistry and Cyclization

Gewald chemistry is frequently used for constructing heterocyclic systems like thiophenes, which serve as precursors for pyrimidine derivatives. This method involves a one-pot reaction of ketones, cyano compounds, and sulfur, catalyzed by secondary amines such as diethylamine or morpholine.

Procedure:

  • Ethyl cyanoacetate reacts with ketones (e.g., cyclohexanone) and sulfur to form a substituted thiophene intermediate.
  • Acid-catalyzed cyclization with chloroacetonitrile under reflux conditions yields the 2-chloro-4-substituted thieno[2,3-d]pyrimidine core.
  • Nucleophilic substitution with nucleophiles like morpholine or other amines introduces further functional groups.

Research Data:

  • The reaction typically proceeds at temperatures around 60°C, with yields ranging from 70-85% depending on the substrate and conditions.
  • The process is scalable and adaptable for various substituents, allowing for the synthesis of analogues.

Cyclization of Thiophene Derivatives with Chloroacetonitrile

Mechanism:

  • Acidic cyclization involves passing dry HCl gas through a solution of thiophene derivatives and chloroacetonitrile.
  • The formation of the pyrimidine ring occurs via nucleophilic attack and ring closure, producing chloropyrimidines.

Conditions:

  • Reflux in solvents like 1,4-dioxane.
  • Use of dry HCl gas generated in situ ensures controlled reaction conditions.
  • Reaction times vary from 8 to 16 hours with yields often exceeding 80%.

Data Table:

Parameter Typical Value
Temperature Reflux (~100°C)
Solvent 1,4-Dioxane
HCl Gas Generated in situ
Reaction Time 8–16 hours
Yield 75–85%

Nucleophilic Aromatic Substitution and Alkylation

Post-cyclization, the chloropyrimidine core undergoes nucleophilic aromatic substitution to introduce the tetrahydro-2H-pyran-4-yl group:

  • Activation of the chloropyrimidine with POCl₃ in toluene.
  • Nucleophilic attack by tetrahydro-2H-pyran-4-ol derivatives under basic conditions.
  • Alkylation with amines (e.g., morpholine) in polar aprotic solvents like DMF.

Reaction Conditions:

  • Heating at 100°C.
  • Use of catalytic amounts of base or acid depending on the step.
  • Yields typically range from 60-80%.

Chain Extension and Functionalization

Further modifications involve extending the methylene linker between the core and substituents:

  • Reaction with alkyl halides or halogenated derivatives under basic conditions.
  • Use of microwave-assisted synthesis to accelerate reactions.
  • Yields depend on chain length and substituents but generally range from 50-70%.

Synthesis of Analogues and Variants

Research has demonstrated the synthesis of analogues with modifications at the 4-position and chain length variations:

Method Reagents Conditions Yield Reference
Gewald-based synthesis Ketones, cyanoacetate, sulfur 60°C, acid catalysis 70-85% ,
Acidic cyclization Thiophene derivatives, chloroacetonitrile Reflux in 1,4-dioxane 75-85%
Nucleophilic substitution Chloropyrimidine, tetrahydro-2H-pyran-4-ol 100°C, DMF 60-80%

Research Discoveries and Innovations

Recent advances in the synthesis of this compound focus on:

Summary Table of Preparation Methods

Method Key Reagents Main Conditions Typical Yield Advantages
Gewald Chemistry Ethyl cyanoacetate, sulfur, ketones 60°C, acid catalysis 70-85% Versatile, scalable
Acidic Cyclization Thiophene derivatives, chloroacetonitrile Reflux in dioxane 75-85% High yield, straightforward
Nucleophilic Substitution Chloropyrimidine, tetrahydro-2H-pyran-4-ol 100°C, DMF 60-80% Specific functionalization
Chain Extension Alkyl halides, microwave irradiation Variable 50-70% Rapid, adaptable

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound featuring a bicyclic structure that combines a cyclopenta and a pyrimidine moiety. The presence of a chlorine atom and a tetrahydropyran substituent enhances its chemical properties and potential biological activities.

Potential Applications in Medicinal Chemistry

The unique structure of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine suggests various applications in medicinal chemistry. Potential uses include the development of treatments for diseases associated with inflammation and cancer. The compound's ability to modulate biological activity makes it a valuable candidate in drug discovery programs.

Research Findings

Research indicates that compounds similar to 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit significant biological activities. For instance, derivatives of cyclopenta[d]pyrimidines have shown promising results as inhibitors of specific kinases involved in tumor growth and progression. Additionally, they may possess anti-inflammatory properties, making them potential candidates for treating various diseases associated with inflammation and cancer.

Interaction Studies

Interaction studies are crucial for understanding how 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine interacts with biological targets. Preliminary studies suggest that it may interact with specific protein kinases involved in cell signaling pathways. These interactions can be evaluated using techniques such as surface plasmon resonance, isothermal titration calorimetry, and co-crystallization. These studies are essential to elucidate the mechanism of action and therapeutic potential of the compound.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 2387185-13-7

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine C₁₂H₁₅ClN₂O 238.71 Cl (C2), tetrahydro-2H-pyran-4-yl (C4) Ether-containing substituent enhances solubility
2-Chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine (Compound 6) C₈H₅ClN₆S 252.69 Cl (C2), triazole (C4) Thienopyrimidine core; anticonvulsant activity at 30 mg/kg
2-[(2-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine C₁₄H₁₃ClN₂S 276.78 Cl (C2), methyl (C4), phenylsulfanyl Sulfur-containing substituent; higher lipophilicity
2-Chloro-4-(methoxycarbonyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-1-oxide (14b) C₁₀H₁₁ClN₂O₃ 242.66 Cl (C2), methoxycarbonyl (C4), N-oxide Pyridine core; synthetic intermediate
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine C₈H₁₁ClN₄ 198.65 Cl (C2), N-methylamine (C4) Enhanced basicity; potential CNS targeting
Key Observations :
  • Substituent Diversity : The tetrahydro-2H-pyran group in the target compound improves solubility compared to lipophilic groups like phenylsulfanyl or methyl .
  • Core Heterocycle: Thienopyrimidine derivatives (e.g., Compound 6) exhibit distinct electronic properties compared to cyclopenta[d]pyrimidines, influencing binding to biological targets .
  • Functional Groups : Methoxycarbonyl (14b) and N-oxide moieties alter reactivity, making them intermediates for further derivatization .

Pharmacological Activity

Key Findings :
  • Thienopyrimidines (e.g., Compound 6) demonstrate potent anticonvulsant activity in the maximal electroshock (MES) model, with ED₅₀ values as low as 30 mg/kg .
  • Sulfur-containing analogues (e.g., phenylsulfanyl derivatives) may exhibit altered blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound notable for its unique bicyclic structure, which combines cyclopenta and pyrimidine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

  • Chemical Formula : C12H15ClN2O
  • Molecular Weight : 238.71 g/mol
  • CAS Number : 2387185-13-7

The presence of a chlorine atom and a tetrahydro-pyran substituent enhances the compound's reactivity and potential biological activities. Its structure allows for various chemical transformations, making it a versatile candidate for further research.

Anticancer Properties

Research indicates that derivatives of cyclopenta[d]pyrimidines, including 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, exhibit significant anticancer activities. These compounds have been shown to inhibit specific kinases that are crucial for tumor growth and progression. For instance, studies have demonstrated that similar compounds can effectively block pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may possess anti-inflammatory effects. The structural features of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine allow for interactions with inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through its interaction with various protein kinases involved in cellular signaling pathways. Preliminary studies suggest that it may modulate the activity of these kinases, influencing downstream signaling cascades crucial for cell growth and inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureSimilarityUnique Features
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidineStructure0.97Methyl group instead of tetrahydropyran
4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidineStructure0.96Cyclopropyl group introduces strain
4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidineStructure0.97Additional methyl groups alter electronic properties

This table illustrates how variations in substituents can significantly affect the chemical behavior and biological activity of related compounds.

Case Studies

  • In Vitro Studies : A study conducted on the effects of similar cyclopenta[d]pyrimidines on cancer cell lines revealed that these compounds could reduce cell viability significantly at micromolar concentrations. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .
  • Animal Models : In vivo studies using animal models have shown promising results where treatment with derivatives of this compound led to reduced tumor sizes and improved survival rates compared to control groups .

Q & A

Q. What are the key synthetic routes for 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and what intermediates are critical?

The synthesis typically involves cyclization of cyclopenta[d]pyrimidine scaffolds followed by functionalization. For example:

  • Cyclopenta[d]pyrimidine core formation : Cyclization of dihydroxy precursors (e.g., 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol) using dehydrating agents like POCl₃ or PCl₃ under reflux conditions .
  • Chlorination : Substitution at the 2-position using chlorinating agents (e.g., POCl₃) in the presence of catalytic DMF, yielding 2-chloro intermediates .
  • Tetrahydro-2H-pyran-4-yl introduction : Suzuki coupling or nucleophilic substitution to attach the tetrahydro-2H-pyran-4-yl group, often requiring palladium catalysts or base-mediated reactions .

Key intermediates include 4-(tetrahydro-2H-pyran-4-yl)amine derivatives and chlorinated cyclopenta[d]pyrimidine precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H NMR : Critical for confirming substituent positions and stereochemistry. For example, cyclopenta[d]pyrimidine protons appear as multiplet signals between δ 1.96–3.18 ppm, while the tetrahydro-2H-pyran-4-yl group shows distinct splitting patterns (e.g., δ 3.72–3.89 ppm for pyran oxygen-linked protons) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity. A reported analog showed m/z 326.0 [M+H]+ with 53% yield .
  • TLC : Monitors reaction progress using solvent systems like CHCl₃/CH₃OH (10:1), with Rf values ~0.45–0.67 .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) with ultrasonication. Analogous cyclopenta[d]pyrimidines show <10 mg/mL solubility in aqueous buffers .
  • Stability : Degrades under prolonged light exposure or high humidity. Storage at 2–8°C in inert atmospheres (e.g., N₂) is recommended .

Advanced Research Questions

Q. How does the substitution pattern influence biological activity, particularly in kinase inhibition or antitumor applications?

  • The tetrahydro-2H-pyran-4-yl group enhances target selectivity by mimicking natural substrates. For example, PDE4 inhibitors with this moiety exhibit IC₅₀ values <100 nM due to improved hydrophobic interactions .
  • Chlorine at the 2-position increases electrophilicity, facilitating covalent binding to cysteine residues in kinases. SAR studies on analogs show that replacing chlorine with methyl or methoxy reduces potency by >50% .
  • Cyclopenta[d]pyrimidine core rigidity optimizes binding pocket fit, as seen in antitumor agents where planar fused-ring systems improve DNA intercalation .

Q. What experimental strategies address contradictions in structure-activity relationship (SAR) data across studies?

  • Orthogonal assay validation : Use multiple bioassays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement. For example, discrepancies in IC₅₀ values for kinase inhibitors may arise from off-target effects in cell-based assays .
  • Crystallography/molecular docking : Resolve ambiguities in binding modes. A study on PDE4 inhibitors used X-ray structures to clarify the role of the tetrahydro-2H-pyran-4-yl group in hydrogen bonding .
  • Meta-analysis of substituent effects : Compare data from analogs (e.g., 2-chloro vs. 2-methyl derivatives) to identify trends independent of assay conditions .

Q. How can researchers design bioassays to evaluate antitumor efficacy while minimizing off-target effects?

  • Selectivity panels : Screen against kinase families (e.g., EGFR, VEGFR) to identify cross-reactivity. A study on cyclopenta[d]pyrimidine antifolates used 10-kinase panels to validate specificity .
  • Pharmacodynamic markers : Measure downstream targets (e.g., phosphorylated ERK for MEK inhibitors) in tumor xenografts to confirm mechanism of action .
  • Dose-ranging studies : Optimize concentrations using in vivo models (e.g., murine xenografts) to balance efficacy and toxicity. Reported ED₅₀ values for related compounds range from 5–20 mg/kg .

Q. What challenges arise in regioselective functionalization of the cyclopenta[d]pyrimidine core?

  • Competing reactivity : Chlorination at the 2-position may inadvertently modify the 4-position. Using sterically hindered bases (e.g., DIPEA) or low temperatures (-20°C) improves selectivity .
  • Protecting group strategies : Temporary protection of the tetrahydro-2H-pyran-4-yl amine with Boc groups prevents side reactions during chlorination .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for bulky substituents, achieving >80% yields in Suzuki reactions .

Methodological Considerations

  • Data interpretation : Cross-reference NMR splitting patterns (e.g., multiplet regions at δ 2.43–3.18 ppm) with computational models to assign stereochemistry .
  • Contradiction resolution : Replicate conflicting SAR studies under standardized conditions (e.g., pH 7.4 buffers, 37°C) to isolate experimental variables .

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